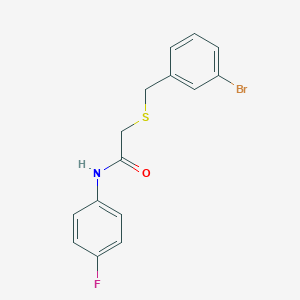![molecular formula C19H17BrN2O3S B284578 2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284578.png)
2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, also known as BMTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. BMTA is a thiazole-based compound that has been synthesized using various methods.
Mechanism of Action
2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide exerts its anti-cancer effects by inhibiting the activity of the AKT/mTOR pathway. This pathway plays a crucial role in cell growth and survival. This compound inhibits the activity of this pathway by binding to the ATP-binding site of AKT, which prevents its activation. This leads to the inhibition of mTOR, which is downstream of AKT, and ultimately results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have anti-cancer and anti-inflammatory properties. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of the AKT/mTOR pathway. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the development of anti-inflammatory drugs.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is its potential applications in drug development. Its ability to inhibit the growth of cancer cells and its anti-inflammatory properties make it a potential candidate for the development of anti-cancer and anti-inflammatory drugs. However, the synthesis of this compound is a complex process and requires expertise in organic synthesis. The availability of this compound is also limited, which makes it challenging to conduct large-scale experiments.
Future Directions
There are several future directions for the research on 2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide. One of the potential directions is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Further studies are needed to determine the efficacy and safety of this compound-based drugs in preclinical and clinical trials. Another direction is the development of more efficient and cost-effective methods for the synthesis of this compound. This will enable the large-scale production of this compound, which will facilitate its use in scientific research. Additionally, further studies are needed to investigate the potential side effects of this compound and its long-term effects on human health.
Conclusion:
In conclusion, this compound is a thiazole-based compound that has potential applications in drug development due to its ability to inhibit the growth of cancer cells and its anti-inflammatory properties. The synthesis of this compound is a complex process, and its availability is limited, which makes it challenging to conduct large-scale experiments. Future research on this compound should focus on developing more efficient and cost-effective methods for its synthesis, investigating its potential side effects, and developing this compound-based drugs for the treatment of cancer and inflammatory diseases.
Synthesis Methods
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide has been reported using various methods. One of the commonly used methods involves the reaction of 2-bromo-4-methylphenol with thioamide to form 2-(2-bromo-4-methylphenoxy)thioamide. This intermediate is then reacted with 4-(4-methoxyphenyl)-2-chloroacetyl chloride to form this compound. Other methods include the use of different starting materials and reagents. The synthesis of this compound is a complex process and requires expertise in organic synthesis.
Scientific Research Applications
2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide has potential applications in drug development due to its ability to inhibit the growth of cancer cells. Recent studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of the AKT/mTOR pathway. This compound has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. These properties make this compound a potential candidate for the development of anti-cancer and anti-inflammatory drugs.
Properties
Molecular Formula |
C19H17BrN2O3S |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C19H17BrN2O3S/c1-12-3-8-17(15(20)9-12)25-10-18(23)22-19-21-16(11-26-19)13-4-6-14(24-2)7-5-13/h3-9,11H,10H2,1-2H3,(H,21,22,23) |
InChI Key |
NHENESHBPCGZLX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3,4-dimethoxyphenyl)-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284495.png)
![3-butyl-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284496.png)
![N-(2,5-dichlorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284498.png)
![2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B284499.png)
![2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B284500.png)
![5-(3,4-dimethoxyphenyl)-3-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284501.png)
![3-benzyl-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284504.png)
![N-(2-chlorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284507.png)


![2-(2-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284514.png)
![2-(2-methylphenoxy)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284515.png)

![Isopropyl 4-({[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl}methyl)benzoate](/img/structure/B284518.png)
